6beta-Hydroxyeremophilenolide
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Overview
Description
6beta-Hydroxyeremophilenolide is a sesquiterpene lactone, a class of naturally occurring organic compounds known for their diverse biological activities. This compound is isolated from various plant species, including those in the genus Senecio. It is characterized by a lactone ring and hydroxyl groups, contributing to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6beta-Hydroxyeremophilenolide typically involves the extraction from plant sources. The aerial parts of plants like Senecio atacamensis are fractionated to isolate this compound. The process includes solvent extraction followed by chromatographic techniques to purify the compound .
Industrial Production Methods
Industrial production of this compound is less common due to its natural abundance in certain plants. advancements in biotechnological methods, such as plant tissue culture and genetic engineering, could potentially enhance the yield of this compound for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6beta-Hydroxyeremophilenolide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the lactone ring or hydroxyl groups.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield more hydroxylated derivatives, while reduction can produce simpler alcohols.
Scientific Research Applications
6beta-Hydroxyeremophilenolide has several scientific research applications:
Chemistry: It is used as a model compound to study sesquiterpene lactones’ reactivity and synthesis.
Biology: It is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential therapeutic effects, particularly in treating inflammatory diseases and infections.
Industry: It is used in developing natural product-based pesticides and herbicides due to its bioactivity
Mechanism of Action
The mechanism of action of 6beta-Hydroxyeremophilenolide involves its interaction with various molecular targets. It can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, it can disrupt microbial cell membranes, leading to antimicrobial effects. The lactone ring and hydroxyl groups play crucial roles in these interactions .
Comparison with Similar Compounds
Similar Compounds
- 6beta-Hydroxy-8alpha-methoxyeremophil-1(10),7(11)-dien-8beta,12-olide
- 10beta-Hydroxyeremophilenolide
- 8beta,10beta-Dihydroxyeremophilenolide
Comparison
6beta-Hydroxyeremophilenolide is unique due to its specific hydroxylation pattern and lactone ring structure. Compared to similar compounds, it exhibits distinct biological activities and reactivity, making it a valuable compound for various research applications .
Properties
CAS No. |
10250-03-0 |
---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
(4S,4aR,5S,8aR,9aS)-4-hydroxy-3,4a,5-trimethyl-4,5,6,7,8,8a,9,9a-octahydrobenzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H22O3/c1-8-5-4-6-10-7-11-12(9(2)14(17)18-11)13(16)15(8,10)3/h8,10-11,13,16H,4-7H2,1-3H3/t8-,10+,11-,13+,15+/m0/s1 |
InChI Key |
YDCNBSJHGGIZNP-WGGGYHPKSA-N |
Isomeric SMILES |
C[C@H]1CCC[C@H]2[C@@]1([C@@H](C3=C(C(=O)O[C@H]3C2)C)O)C |
Canonical SMILES |
CC1CCCC2C1(C(C3=C(C(=O)OC3C2)C)O)C |
Origin of Product |
United States |
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